molecular formula C9H4ClNO4S B3430898 3-Chloro-4-nitro-1-benzothiophene-2-carboxylic acid CAS No. 870540-56-0

3-Chloro-4-nitro-1-benzothiophene-2-carboxylic acid

Cat. No.: B3430898
CAS No.: 870540-56-0
M. Wt: 257.65 g/mol
InChI Key: HWDYXYIEQLQSAN-UHFFFAOYSA-N
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Description

3-Chloro-4-nitro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound with significant importance in medicinal chemistry and material science. It is characterized by the presence of a benzothiophene ring substituted with chlorine, nitro, and carboxylic acid groups. This compound is known for its diverse applications in various scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-nitro-1-benzothiophene-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the chlorination of 4-nitrobenzothiophene followed by carboxylation. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and carboxylation is achieved using carbon dioxide under high pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-nitro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and nitro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

Major Products

    Substitution: Derivatives with different functional groups replacing chlorine or nitro groups.

    Reduction: Amino derivatives.

    Oxidation: Sulfoxides and sulfones.

Scientific Research Applications

3-Chloro-4-nitro-1-benzothiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-nitro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiophene ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-benzothiophene-2-carboxylic acid
  • 4-Nitro-1-benzothiophene-2-carboxylic acid
  • 3-Chloro-4-nitrobenzoic acid

Uniqueness

3-Chloro-4-nitro-1-benzothiophene-2-carboxylic acid is unique due to the combination of chlorine, nitro, and carboxylic acid groups on the benzothiophene ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-chloro-4-nitro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClNO4S/c10-7-6-4(11(14)15)2-1-3-5(6)16-8(7)9(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDYXYIEQLQSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501221531
Record name 3-Chloro-4-nitrobenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870540-56-0
Record name 3-Chloro-4-nitrobenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870540-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-nitrobenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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